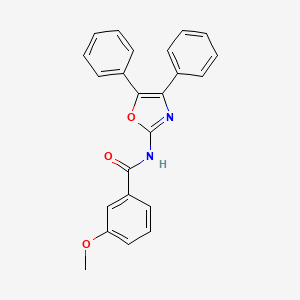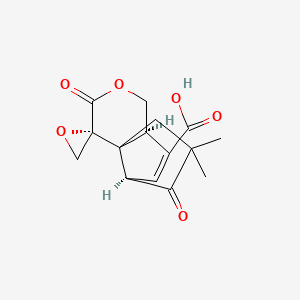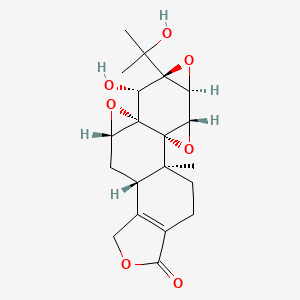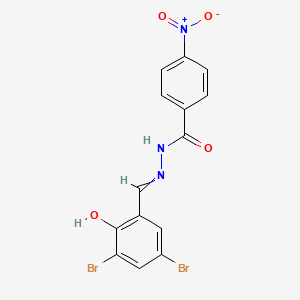![molecular formula C27H20N2O4S B1226424 1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)
1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is an aromatic ether.
Applications De Recherche Scientifique
Anticonvulsant Activity
A range of compounds, including derivatives of pyrrolidine-2,5-dione, have been synthesized and assessed for anticonvulsant activities in several studies. These compounds were evaluated in models of seizures, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some demonstrating significant protection in these models. For instance, specific derivatives showcased considerable anticonvulsant properties, indicating potential therapeutic applications in managing epilepsy (Obniska et al., 2015). Similar studies reiterated these findings, underscoring the therapeutic prospects of these compounds in epilepsy treatment by blocking neuronal voltage-sensitive sodium and calcium channels (Rybka et al., 2017).
Influence on Drug-Metabolizing Enzymes
Picoline N-oxides, as oxidized metabolites of pyridine derivatives, were examined for their role in inducing cytochrome P450 enzymes in rat liver. These studies revealed that specific isomers effectively induced enzymes like CYP2B and CYP2E1, suggesting implications for the metabolism of drugs and potentially contributing to the hepatotoxicity of pyridines (Murray et al., 1997).
Antihypertensive Properties
Thienopyrimidinedione derivatives, sharing a structural resemblance with the molecule , were synthesized and assessed for their antihypertensive effects. Notably, some compounds in this category showed potent oral antihypertensive activity in spontaneously hypertensive rats, indicating the potential of these derivatives in developing new therapeutic agents for hypertension (Russell et al., 1988).
Anti-inflammatory Activities
Compounds structurally similar to the molecule in discussion were synthesized and evaluated for their anti-inflammatory activities. Notable examples include thiazolo[3,2-a]pyrimidine derivatives, which, upon testing, displayed moderate anti-inflammatory activity, suggesting their potential in therapeutic applications for inflammation-related conditions (Tozkoparan et al., 1999).
Propriétés
Nom du produit |
1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
|---|---|
Formule moléculaire |
C27H20N2O4S |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-(6-methylpyridin-2-yl)-5-(3-phenoxyphenyl)-4-(thiophene-2-carbonyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20N2O4S/c1-17-8-5-14-22(28-17)29-24(23(26(31)27(29)32)25(30)21-13-7-15-34-21)18-9-6-12-20(16-18)33-19-10-3-2-4-11-19/h2-16,23-24H,1H3 |
Clé InChI |
FXFPFNOMFHNZPP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(C(C(=O)C2=O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
SMILES canonique |
CC1=NC(=CC=C1)N2C(C(C(=O)C2=O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)
![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)





